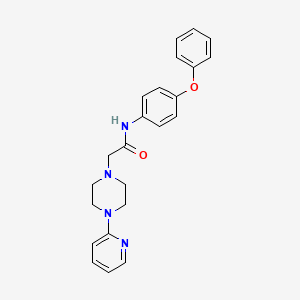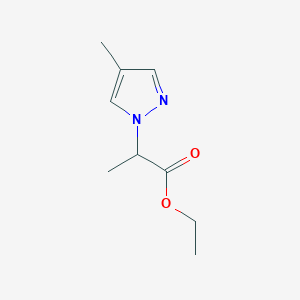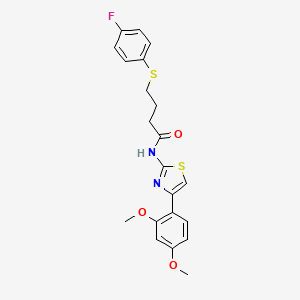
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide, also known as DMTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTB belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities, making it a promising candidate for further research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(2,4-dimethoxyphenyl)thiazol-2-amine, which is synthesized from 2,4-dimethoxybenzaldehyde and thiosemicarbazide. The second intermediate is 4-((4-fluorophenyl)thio)butanoyl chloride, which is synthesized from 4-fluorobenzene and butanoyl chloride. These two intermediates are then coupled using N,N-dimethylformamide and triethylamine to form the final product, N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide.
Starting Materials
2,4-dimethoxybenzaldehyde, thiosemicarbazide, 4-fluorobenzene, butanoyl chloride, N,N-dimethylformamide, triethylamine
Reaction
Synthesis of 4-(2,4-dimethoxyphenyl)thiazol-2-amine:, - 2,4-dimethoxybenzaldehyde is reacted with thiosemicarbazide in ethanol to form 4-(2,4-dimethoxyphenyl)thiazol-2-thiol., - The thiol is then oxidized using hydrogen peroxide to form 4-(2,4-dimethoxyphenyl)thiazol-2-amine., Synthesis of 4-((4-fluorophenyl)thio)butanoyl chloride:, - 4-fluorobenzene is reacted with butanoyl chloride in the presence of aluminum chloride to form 4-((4-fluorophenyl)thio)butanoyl chloride., Coupling of intermediates to form N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide:, - 4-(2,4-dimethoxyphenyl)thiazol-2-amine and 4-((4-fluorophenyl)thio)butanoyl chloride are coupled using N,N-dimethylformamide and triethylamine to form N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide.
作用機序
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide is not fully understood. However, it has been proposed that N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide may inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which play a crucial role in the growth and proliferation of cancer cells.
生化学的および生理学的効果
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the advantages of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for cancer therapy. However, one of the limitations of using N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide. One area of research could focus on the development of more potent and selective analogs of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide for cancer therapy. Another area of research could focus on the potential applications of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide in the treatment of inflammatory diseases. Additionally, further studies could be conducted to investigate the mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide and its potential toxicity in vivo.
科学的研究の応用
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-26-15-7-10-17(19(12-15)27-2)18-13-29-21(23-18)24-20(25)4-3-11-28-16-8-5-14(22)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKHJZQGBHWLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)
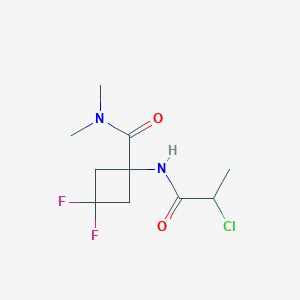
![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)
![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
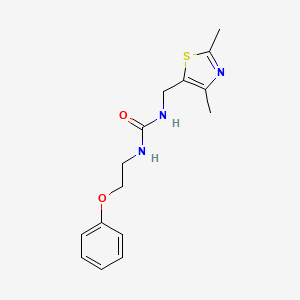
![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)
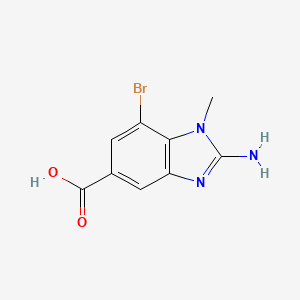
![N-(4-ethoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2385160.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2385161.png)
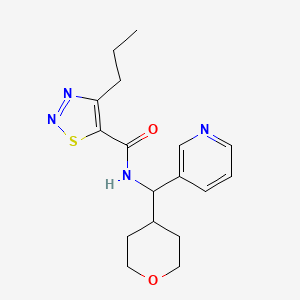
![3-[3-[Methyl-[(2-methylphenyl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2385169.png)
![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)
